Antibiotic BL-S 339

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

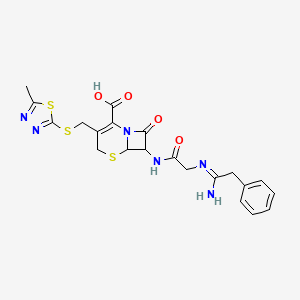

Antibiotic BL-S 339, also known as this compound, is a useful research compound. Its molecular formula is C21H22N6O4S3 and its molecular weight is 518.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Microbiological Properties

BL-S 339 exhibits notable antibacterial activity influenced by the assay medium used during testing. In nutrient agar, it outperformed cephalothin against various bacterial strains. However, its effectiveness diminished in Mueller-Hinton medium, especially against gram-negative bacteria . This variability underscores the importance of considering the assay environment when evaluating antibiotic potency.

Table 1: Comparative Activity of BL-S 339 and Cephalothin

| Bacterial Strain | Activity in Nutrient Agar | Activity in Mueller-Hinton Medium |

|---|---|---|

| Staphylococcus aureus | Higher than cephalothin | Reduced activity |

| Escherichia coli | Higher than cephalothin | Significantly reduced |

| Klebsiella pneumoniae | Higher than cephalothin | Reduced activity |

Therapeutic Efficacy

In vivo studies indicate that BL-S 339 is therapeutically more effective than cephalothin when administered subcutaneously to mice, showing greater efficacy in treating infections caused by both gram-positive and gram-negative bacteria . The pharmacokinetics of BL-S 339 reveal that intramuscular administration leads to blood concentrations three times higher than those achieved with cephalothin, suggesting improved bioavailability .

Case Study: Efficacy Against Bloodstream Infections

A retrospective cohort study assessed the outcomes of patients with bloodstream infections (BSIs) due to Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis. Patients receiving oral step-down therapy with a β-lactam (including BL-S 339) showed comparable treatment failure rates to those treated with fluoroquinolones or trimethoprim/sulfamethoxazole (7% vs. 5.8%, P = 0.561). However, the median length of hospital stay was significantly shorter for patients treated with β-lactams (6 days vs. 5 days; P = 0.04) .

Broader Implications in Antibiotic Therapy

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with unique mechanisms of action. BL-S 339's broad-spectrum activity positions it as a valuable option in the fight against resistant strains. Its ability to maintain efficacy in different assay conditions suggests potential for further clinical exploration.

Table 2: Summary of Clinical Applications

| Application Area | Observations |

|---|---|

| Treatment of BSIs | Comparable efficacy to existing treatments |

| Infections caused by resistant strains | Potential alternative for multidrug-resistant bacteria |

| Pharmacokinetic advantages | Higher blood concentrations than traditional β-lactams |

Propriétés

Numéro CAS |

40158-24-5 |

|---|---|

Formule moléculaire |

C21H22N6O4S3 |

Poids moléculaire |

518.6 g/mol |

Nom IUPAC |

7-[[2-[(1-amino-2-phenylethylidene)amino]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H22N6O4S3/c1-11-25-26-21(34-11)33-10-13-9-32-19-16(18(29)27(19)17(13)20(30)31)24-15(28)8-23-14(22)7-12-5-3-2-4-6-12/h2-6,16,19H,7-10H2,1H3,(H2,22,23)(H,24,28)(H,30,31) |

Clé InChI |

FRZDOWDOYKMQSN-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN=C(CC4=CC=CC=C4)N)SC2)C(=O)O |

SMILES canonique |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN=C(CC4=CC=CC=C4)N)SC2)C(=O)O |

Synonymes |

BL-S 339 BL-S-339 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.